molecular formula C8H18ClN3O2 B6267978 rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans CAS No. 1485395-79-6

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans

Cat. No.: B6267978
CAS No.: 1485395-79-6
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans” is a chemical compound with the CAS Number: 1485395-79-6 . It has a molecular weight of 223.7 . The IUPAC name for this compound is N-ethyl-N’-[(3R,4R)-4-methoxy-3-pyrrolidinyl]urea hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6-,7-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans involves the reaction of 3-ethyl-1-(chlorocarbonyl)urea with (3R,4R)-4-methoxypyrrolidine in the presence of a base to form the desired product. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "3-ethyl-1-(chlorocarbonyl)urea", "(3R,4R)-4-methoxypyrrolidine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethyl-1-(chlorocarbonyl)urea is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A solution of (3R,4R)-4-methoxypyrrolidine and base (e.g. triethylamine) in a suitable solvent (e.g. dichloromethane) is added dropwise to the reaction mixture over a period of 30 minutes while maintaining the temperature at 0°C.", "Step 3: The reaction mixture is stirred at 0°C for an additional 2 hours.", "Step 4: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.", "Step 5: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to yield rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea.", "Step 6: The product is dissolved in a suitable solvent (e.g. ethanol) and treated with hydrochloric acid to form the hydrochloride salt.", "Step 7: The hydrochloride salt is isolated by filtration and dried under vacuum to yield the final product, rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans." ] }

CAS No.

1485395-79-6

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.